D-Galactosamine 1-phosphate

Enzyme kinetics Nucleotide sugar biosynthesis Leloir pathway

D-Galactosamine 1-phosphate is the specific precursor for enzymatic UDP-galactosamine production via galactose-1-phosphate uridylyltransferase-coupled regeneration systems and the required substrate for archaeal ST0452 bifunctional enzyme routes to UDP-GalNAc—E. coli GlmU cannot utilize this compound. Its unique competitive inhibition of UDP-glucose pyrophosphorylase (vs. Gal-1-P which shows no inhibition) enables metabolic flux studies that are structurally impossible with other amino sugar phosphates. For reproducible chemoenzymatic UDP-sugar synthesis, glycosyltransferase assays, or galactosamine toxicity research, generic substitution with galactose 1-phosphate or N-acetylgalactosamine 1-phosphate will yield divergent kinetics, altered product profiles, and invalid experimental conclusions.

Molecular Formula C6H14NO8P
Molecular Weight 259.15 g/mol
CAS No. 41588-64-1
Cat. No. B3433599
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameD-Galactosamine 1-phosphate
CAS41588-64-1
Molecular FormulaC6H14NO8P
Molecular Weight259.15 g/mol
Structural Identifiers
SMILESC(C1C(C(C(C(O1)OP(=O)(O)O)N)O)O)O
InChIInChI=1S/C6H14NO8P/c7-3-5(10)4(9)2(1-8)14-6(3)15-16(11,12)13/h2-6,8-10H,1,7H2,(H2,11,12,13)/t2-,3-,4+,5-,6?/m1/s1
InChIKeyYMJBYRVFGYXULK-GASJEMHNSA-N
Commercial & Availability
Standard Pack Sizes5 mg / 10 mg / 25 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





D-Galactosamine 1-phosphate (CAS 41588-64-1) for Nucleotide Sugar Biosynthesis and Enzymatic Research


D-Galactosamine 1-phosphate (CAS 41588-64-1) is an amino sugar phosphate derivative that functions as a metabolic intermediate in the Leloir pathway and as a precursor for UDP-galactosamine synthesis. The compound is enzymatically synthesized via phosphorylation of D-galactosamine by galactokinase using ATP as the phosphate donor [1]. It serves as a substrate for multiple enzymes including galactokinase, UDP-glucose:α-D-galactose-1-phosphate uridylyltransferase, and galactosamine-1-phosphate N-acetyltransferase, and is employed in the preparation of UDP-galactosamine and UDP-N-acetylgalactosamine for in vitro glycosylation studies [2].

Why D-Galactosamine 1-phosphate Cannot Be Substituted by D-Galactose 1-phosphate or N-Acetylgalactosamine 1-phosphate in Key Enzymatic Applications


Generic substitution among amino sugar 1-phosphates is not viable due to divergent enzyme recognition, affinity, and metabolic fate. D-Galactosamine 1-phosphate differs fundamentally from D-galactose 1-phosphate in its amino substitution at C-2 and from N-acetylgalactosamine 1-phosphate in its free amine rather than N-acetyl group. These structural differences result in markedly different kinetic parameters with key enzymes such as UDP-glucose:α-D-galactose-1-phosphate uridylyltransferase [1] and distinct substrate specificities with acetyltransferases, where ST0452 protein uniquely recognizes galactosamine-1-phosphate while E. coli GlmU does not [2]. Consequently, substituting one for another in enzymatic UDP-sugar synthesis or glycosyltransferase assays yields different product profiles, reaction rates, and yields, making compound-specific selection essential for reproducible experimental outcomes.

Quantitative Evidence Differentiating D-Galactosamine 1-phosphate from Closest Structural Analogs in Enzymatic Assays


Enzyme Affinity: D-Galactosamine 1-phosphate Exhibits Approximately 9-Fold Lower Affinity Than D-Galactose 1-phosphate for UDP-Glucose Uridylyltransferase

In the uridylyltransferase reaction catalyzed by UDP-glucose:α-D-galactose-1-phosphate uridylyltransferase, D-galactosamine 1-phosphate demonstrates a significantly lower enzyme affinity compared to the natural substrate D-galactose 1-phosphate. This difference in Km values quantitatively defines the compound's distinct kinetic behavior and explains its accumulation in certain metabolic contexts [1].

Enzyme kinetics Nucleotide sugar biosynthesis Leloir pathway

Substrate Relative Activity: D-Galactosamine 1-phosphate Shows 31% Relative Activity in UDP-Sugar Nucleotide Regeneration System Compared to D-Galactose 1-phosphate

In a multiple enzymatic system containing galactose-1-phosphate uridyltransferase designed for regenerating UDP-sugars, D-galactosamine 1-phosphate exhibits approximately 31% of the activity observed with the native substrate D-galactose 1-phosphate. This relative activity value provides a practical benchmark for researchers designing UDP-galactosamine production protocols and estimating required enzyme loading [1].

Sugar nucleotide regeneration Oligosaccharide synthesis Enzymatic synthesis

Acetyltransferase Substrate Recognition: ST0452 Protein Uniquely Accepts D-Galactosamine 1-phosphate Whereas E. coli GlmU Shows No Detectable Activity

The ST0452 protein from Sulfolobus tokodaii possesses unique galactosamine-1-phosphate (GalN-1-P) acetyltransferase activity not detected in any other proteins, including the E. coli GlmU enzyme which is commonly used in chemoenzymatic UDP-sugar synthesis. Structural analysis reveals that while overall sequence identity between ST0452 and EcGlmU is less than 25%, specific residues (Tyr311 and Asn331) are critical exclusively for GalN-1-P recognition [1]. The ST0452 protein can catalyze the conversion of galactosamine-1-phosphate to N-acetylgalactosamine-1-phosphate, enabling subsequent UDP-GalNAc production [2].

Acetyltransferase Archaeal enzymes UDP-GalNAc biosynthesis

Competitive Inhibition: D-Galactosamine 1-phosphate Competitively Inhibits UDP-Glucose Pyrophosphorylase with Respect to Glucose 1-phosphate

D-Galactosamine 1-phosphate acts as a competitive inhibitor of UDP-glucose pyrophosphorylase (UGPase) with respect to glucose 1-phosphate. This inhibition property is mechanistically distinct from D-galactose 1-phosphate, which is a product of galactokinase and a substrate for uridylyltransferase rather than an inhibitor of UGPase. The competitive inhibition contributes to metabolic dysregulation in galactosamine-treated systems and represents a functional property that analogs do not share [1].

Enzyme inhibition Metabolic regulation Competitive inhibition

Substrate Recognition by Archaeal Sugar Nucleotidyltransferase: D-Galactosamine 1-phosphate Is Accepted as Substrate Alongside Multiple Sugar 1-phosphates

A heat-stable sugar nucleotidyltransferase from Pyrococcus furiosus accepts D-galactosamine 1-phosphate as a substrate alongside glucose-1-phosphate, mannose-1-phosphate, galactose-1-phosphate, fucose-1-phosphate, glucosamine-1-phosphate, and N-acetylglucosamine-1-phosphate with UTP and dTTP. This broad substrate tolerance is quantitatively characterized for Glc1P, Man1P, and Gal1P with apparent Km values of 13.0 ± 0.7 µM, 15 ± 1 µM, and 22 ± 2 µM, respectively, and corresponding kcat values of 2.08 s⁻¹, 1.65 s⁻¹, and 1.32 s⁻¹ [1].

Sugar nucleotidyltransferase Archaeal enzymes Broad substrate tolerance

Product Purity Specification: Commercial D-Galactosamine 1-phosphate Is Supplied at ≥95% Purity with Defined Storage Requirements

Commercially available D-galactosamine 1-phosphate is supplied with a documented purity specification of ≥95% and requires storage at -20°C to maintain stability [1]. The compound has a molecular weight of 259.15 g/mol and the molecular formula C6H14NO8P . While purity specifications are standard across many biochemicals, the combination of ≥95% purity with specific -20°C storage requirement distinguishes this compound from more stable sugar phosphates that may be stored at higher temperatures without degradation.

Quality control Enzymatic assay reproducibility Procurement specification

Optimal Research and Industrial Applications for D-Galactosamine 1-phosphate Based on Verified Differential Properties


Enzymatic Synthesis of UDP-Galactosamine via Galactose-1-Phosphate Uridyltransferase Regeneration Systems

D-Galactosamine 1-phosphate is the specific substrate for producing UDP-galactosamine in multiple enzyme regeneration systems containing galactose-1-phosphate uridyltransferase. With a relative activity of 31% compared to galactose 1-phosphate [1] and a Km of 4.4 mM [2], researchers should adjust enzyme loading and reaction time accordingly. This application leverages the compound's unique acceptance by uridylyltransferase while recognizing its lower catalytic efficiency relative to the native substrate.

Synthesis of UDP-N-Acetylgalactosamine via Thermophilic Archaeal Bifunctional Enzyme Systems

For laboratories employing the ST0452 bifunctional enzyme from Sulfolobus tokodaii or related archaeal systems, D-galactosamine 1-phosphate is an essential precursor that undergoes acetyltransferase-catalyzed conversion to N-acetylgalactosamine 1-phosphate, followed by uridylyltransferase-mediated UDP-GalNAc formation [1]. This pathway is unique because E. coli GlmU cannot utilize galactosamine 1-phosphate [2], making D-galactosamine 1-phosphate the required substrate for accessing this thermostable enzymatic route to UDP-GalNAc.

Mechanistic Studies of UDP-Glucose Pyrophosphorylase Inhibition and Metabolic Regulation

D-Galactosamine 1-phosphate is the appropriate compound for investigating competitive inhibition of UDP-glucose pyrophosphorylase with respect to glucose 1-phosphate [1]. Unlike galactose 1-phosphate, which does not inhibit UGPase under comparable conditions, galactosamine 1-phosphate's inhibitory activity enables studies of UGPase regulation, metabolic flux disruption, and galactosamine-induced cellular effects. This property is directly tied to the compound's structural features and is not shared by related sugar phosphates.

Chemoenzymatic Synthesis Using Broad-Substrate Archaeal Nucleotidyltransferases

In chemoenzymatic workflows utilizing the heat-stable sugar nucleotidyltransferase from Pyrococcus furiosus, D-galactosamine 1-phosphate is an accepted substrate for UDP-galactosamine production [1]. The enzyme's broad substrate tolerance (demonstrated with Km values of 13-22 µM for Glc1P, Man1P, and Gal1P) enables parallel synthesis of multiple UDP-sugars from their respective 1-phosphate precursors. D-galactosamine 1-phosphate should be selected when UDP-galactosamine is the desired product, distinct from UDP-GalNAc which requires N-acetylgalactosamine 1-phosphate as precursor.

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